3-(5-Chloro-2-methylphenyl)pyridine
Description
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHAPFVEJRHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292815 | |
| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214382-83-8 | |
| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214382-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely used method for constructing the biaryl bond in 3-(5-Chloro-2-methylphenyl)pyridine. This palladium-catalyzed cross-coupling connects a pyridine boronic acid derivative with a halogenated aryl partner.
Typical Protocol :
-
Reactants : 3-Bromopyridine and 5-chloro-2-methylphenylboronic acid.
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Catalyst : Pd(PPh₃)₄ (1–2 mol%) or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene).
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Base : Aqueous Na₂CO₃ or K₃PO₄.
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Solvent : Toluene/ethanol (4:1) or dimethoxyethane (DME).
-
Conditions : 80–100°C under inert atmosphere for 12–24 hours.
Mechanistic Insights :
The reaction proceeds via oxidative addition of 3-bromopyridine to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The electron-withdrawing pyridine ring accelerates oxidative addition, while the methyl group on the phenyl ring may introduce steric hindrance, necessitating bulky ligands like dppf to improve efficiency.
Optimization Challenges :
Ullmann Coupling
Copper-catalyzed Ullmann coupling offers a lower-cost alternative, though it requires higher temperatures and longer reaction times.
Representative Conditions :
-
Reactants : 3-Iodopyridine and 5-chloro-2-methylbenzene boronic acid.
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
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Solvent : DMSO or DMF.
Limitations :
-
Lower functional group tolerance compared to Suzuki coupling.
-
Side products from aryl halide homo-coupling may necessitate rigorous purification.
Nucleophilic Aromatic Substitution (NAS)
NAS leverages the electron-deficient nature of pyridine to facilitate substitution. While less common for biaryl synthesis, it can be applied to introduce aryl groups via directed metallation.
Example Pathway :
-
Directed Ortho-Metallation :
Yield and Scope :
-
Yields are moderate (50–60%) due to competing side reactions.
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Limited to substrates with strong directing groups (e.g., halides, aldehydes).
Alternative Approaches
Friedel-Crafts Alkylation
Though challenging for pyridine due to its electron deficiency, Friedel-Crafts alkylation can be feasible with activated arenes.
Modified Protocol :
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Reactants : Pyridine-3-carbonyl chloride and 5-chloro-2-methylbenzene.
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Catalyst : AlCl₃ or FeCl₃.
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Conditions : Reflux in dichloromethane (DCM) for 6–8 hours.
Outcome :
-
Low yields (<30%) and poor regioselectivity limit utility.
Cyclization Strategies
Constructing the pyridine ring after aryl group installation is a less explored but promising route.
Stepwise Synthesis :
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Condense 5-chloro-2-methylacetophenone with ammonium acetate and malononitrile via Kröhnke reaction to form a pyridine precursor.
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Dehydrate and aromatize under acidic conditions.
Advantages :
Comparative Analysis of Methods
| Method | Catalyst | Temp. | Yield | Purity | Key Advantage |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80°C | 85% | >95% | High regioselectivity |
| Ullmann | CuI | 120°C | 60% | 90% | Low catalyst cost |
| NAS | LDA | −78°C | 55% | 85% | No transition metals |
| Cyclization | HCl/AcOH | 150°C | 70% | 88% | Single-step ring formation |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyridine derivatives, including 3-(5-Chloro-2-methylphenyl)pyridine, can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. A study on thieno[2,3-b]pyridine derivatives highlighted their effectiveness against triple-negative breast cancer cells, suggesting that modifications in the pyridine structure could enhance biological activity against various cancer types .
Neuropharmacological Effects
Pyridine compounds are also explored for their neuropharmacological effects. The ability of certain pyridine derivatives to act as nicotinic acetylcholine receptor modulators presents opportunities for developing treatments for neurological disorders such as Alzheimer's disease. The structural characteristics of this compound may allow it to interact with these receptors, potentially leading to therapeutic applications in neurodegenerative diseases.
Agrochemicals
Insecticidal Properties
Pyridine derivatives are well-documented for their insecticidal properties. Compounds similar to this compound have been investigated for their effectiveness against agricultural pests. For example, the synthesis of novel pyridine-based insecticides has shown promising results in controlling noxious insects, making them valuable in pest management strategies .
Material Sciences
Polymer Chemistry
In material sciences, the incorporation of pyridine derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The functional groups present in this compound can facilitate interactions with various polymer substrates, potentially leading to the development of advanced materials with tailored properties.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and neuropharmacological effects through modulation of biological pathways. |
| Agrochemicals | Effective insecticides targeting agricultural pests, contributing to sustainable agriculture practices. |
| Material Sciences | Enhancements in polymer properties through functionalization with pyridine derivatives. |
Case Studies
-
Anticancer Activity Study
A recent study demonstrated that a modified pyridine compound exhibited significant growth inhibition in MDA-MB-231 breast cancer cells at nanomolar concentrations. This underscores the potential of structurally similar compounds like this compound in cancer therapy . -
Insecticide Development
Research on trifluoromethylpyridines has shown their effectiveness against specific pest species, resulting in high control rates at low concentrations. This illustrates the utility of pyridine derivatives in developing new agrochemical products .
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural variations among similar compounds include substituents on the phenyl or pyridine rings, which modulate electronic effects, solubility, and steric interactions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Notes:
Key Observations :
- The piperidin-4-ylmethoxy group in and significantly enhances LSD1 selectivity over monoamine oxidases (MAO-A/B), likely due to optimized hydrogen bonding with FAD cofactors in LSD1 .
Biological Activity
3-(5-Chloro-2-methylphenyl)pyridine is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a range of effects, particularly in the fields of oncology and antimicrobial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by:
- A pyridine ring
- A chloro-substituted methylphenyl group
This specific arrangement contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as proteins and enzymes. The presence of the chloro and methyl groups enhances its binding affinity, potentially leading to inhibition of specific cellular pathways involved in disease processes. For instance, studies have shown that similar compounds can form hydrogen bonds and ionic interactions, which are crucial for their activity against various biological targets.
Anticancer Activity
Research indicates that this compound derivatives exhibit significant cytotoxic effects against several cancer cell lines. Notably:
- Cytotoxicity Studies : In a study involving ovarian cancer cell lines (OVCAR-3 and SK-OV-3), compounds similar to this compound demonstrated substantial cytotoxicity at concentrations as low as 50 nM after 48 hours of treatment. The percentage of surviving cells decreased significantly with higher concentrations .
| Cell Line | Concentration (µM) | % Surviving Cells (48h) |
|---|---|---|
| OVCAR-3 | 0.05 | 75 |
| OVCAR-3 | 5 | 45 |
| SK-OV-3 | 0.05 | 85 |
| SK-OV-3 | 10 | 45 |
Apoptosis Induction
Treatment with these compounds has been shown to increase the ratio of apoptotic cells significantly:
- In the OVCAR-3 cell line, early apoptosis increased from 1.29% to 5.37%, and late apoptosis from 1.03% to 7.07% after treatment with a concentration of 5 µM .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and inhibition of efflux pumps, which enhances the efficacy against resistant strains .
Case Studies
- Ovarian Cancer Research : A study focusing on the effect of pyridine derivatives on ovarian cancer cells revealed that specific modifications in the structure could enhance cytotoxicity and promote apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Research on related compounds indicated effective antibacterial properties, with one derivative showing significant activity against MRSA strains, suggesting potential for development into therapeutic agents for resistant infections .
Q & A
Basic: What are the optimal synthetic routes for 3-(5-Chloro-2-methylphenyl)pyridine, and how can purity be ensured?
Answer:
The synthesis of this compound typically involves multi-step reactions, including halogenation, coupling, and functional group transformations. A common approach is the Suzuki-Miyaura cross-coupling between a halogenated pyridine derivative (e.g., 3-bromopyridine) and a substituted phenylboronic acid (e.g., 5-chloro-2-methylphenylboronic acid) using a palladium catalyst . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.
- Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) under inert atmosphere.
- Temperature : 80–100°C for 12–24 hours.
Purification : Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is verified via HPLC (>98%) and melting point analysis .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. For example, aromatic protons in the pyridine ring appear as doublets (δ 7.5–8.5 ppm), while methyl groups on the phenyl ring resonate as singlets (δ 2.3–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 223.05 for C₁₂H₁₁ClN).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, critical for confirming regioselectivity in heterocyclic systems.
Advanced: How can contradictions in reaction yields be systematically analyzed?
Answer:
Yield discrepancies often arise from competing side reactions (e.g., homocoupling or dehalogenation). To address this:
Design of Experiments (DoE) : Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions.
Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediates.
Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., unreacted boronic acid or debrominated pyridine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
